molecular formula C11H15BrO2 B3116201 2-[4-(3-Bromopropoxy)phenyl]ethanol CAS No. 214614-63-8

2-[4-(3-Bromopropoxy)phenyl]ethanol

Cat. No.: B3116201
CAS No.: 214614-63-8
M. Wt: 259.14 g/mol
InChI Key: RYHSMPLHGHYKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-Bromopropoxy)phenyl]ethanol is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a bromopropoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. Its versatility makes it a valuable compound in scientific research, particularly in drug synthesis, material science, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Bromopropoxy)phenyl]ethanol typically involves the reaction of 4-hydroxyphenethyl alcohol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the bromopropoxy linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Bromopropoxy)phenyl]ethanol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl ethanol derivatives.

    Oxidation: Formation of 2-[4-(3-Bromopropoxy)phenyl]acetaldehyde or 2-[4-(3-Bromopropoxy)phenyl]acetic acid.

    Reduction: Formation of 2-[4-(3-Bromopropoxy)cyclohexyl]ethanol.

Scientific Research Applications

2-[4-(3-Bromopropoxy)phenyl]ethanol is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Employed in the development of new materials with specific properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-[4-(3-Bromopropoxy)phenyl]ethanol involves its interaction with specific molecular targets and pathways. The bromopropoxy group can interact with biological macromolecules, leading to changes in their structure and function. This compound may inhibit or activate enzymes, receptors, or other proteins, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)ethanol
  • 2-(4-Chlorophenoxy)ethanol
  • 2-(4-Methoxyphenoxy)ethanol

Comparison

2-[4-(3-Bromopropoxy)phenyl]ethanol is unique due to the presence of the bromopropoxy group, which imparts distinct chemical and biological properties. Compared to 2-(4-Bromophenoxy)ethanol, the additional propoxy linkage in this compound enhances its reactivity and potential for forming diverse derivatives. The presence of the bromine atom also contributes to its biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[4-(3-bromopropoxy)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c12-7-1-9-14-11-4-2-10(3-5-11)6-8-13/h2-5,13H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHSMPLHGHYKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxyphenethyl alcohol (4.37 g, 31.0 mmol) and potassium carbonate (6.55 g, 47.0 mmol) in acetonitrile (62.0 mL) was added 1,3 dibromopropane (31.0 mL, 316 mmol). The reaction mixture was heated to 70° C. for 12 hours and then cooled to room temperature, filtered and concentrated under vacuum. The resulting oil was purified by silica gel chromatography using a mixture of 4:1 hexanes and ethyl acetate to give the title compound (6.21 g) as a white solid.
Quantity
4.37 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-Bromopropoxy)phenyl]ethanol
Reactant of Route 2
Reactant of Route 2
2-[4-(3-Bromopropoxy)phenyl]ethanol
Reactant of Route 3
Reactant of Route 3
2-[4-(3-Bromopropoxy)phenyl]ethanol
Reactant of Route 4
Reactant of Route 4
2-[4-(3-Bromopropoxy)phenyl]ethanol
Reactant of Route 5
Reactant of Route 5
2-[4-(3-Bromopropoxy)phenyl]ethanol
Reactant of Route 6
Reactant of Route 6
2-[4-(3-Bromopropoxy)phenyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.